2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide
Description
Properties
IUPAC Name |
2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11-8-12(10-16(2,3)9-11)18-15(19)13-6-4-5-7-14(13)17/h4-7,11-12H,8-10,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHBNTIBEQRKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384501 | |
| Record name | 2-Amino-N-(3,3,5-trimethylcyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672900-94-6 | |
| Record name | 2-Amino-N-(3,3,5-trimethylcyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro-Group Reduction Pathway
The most widely applicable method involves sequential nitro-group introduction, amide coupling, and reduction. This approach mirrors the synthesis of 3-methyl-2-aminobenzamide derivatives, where catalytic hydrogenation or iron-acid systems achieve nitro-to-amine conversion with yields exceeding 90%.
Step 1: Synthesis of 2-Nitrobenzoyl Chloride
2-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form 2-nitrobenzoyl chloride. This step, analogous to int-III synthesis in antimicrobial benzamide scaffolds, typically proceeds at 70–80°C for 2–3 hours, yielding 92–95% of the acid chloride.
Step 2: Amide Coupling with 3,3,5-Trimethylcyclohexylamine
The acid chloride reacts with 3,3,5-trimethylcyclohexylamine in dichloromethane or tetrahydrofuran (THF) using triethylamine as a base. Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (12–18 hours) at 25–40°C, achieving 75–82% yield.
Step 3: Nitro-Group Reduction
The nitro intermediate undergoes reduction using:
- Catalytic Hydrogenation : Pd/C (10% w/w) under H₂ (3 atm) in ethanol at 50°C for 6 hours (yield: 85–88%).
- Iron-Acid System : Iron powder in dilute HCl at 70°C for 4 hours (yield: 90–93%).
Overall Yield : 59–72% (hydrogenation) vs. 68–78% (iron-acid).
Direct Coupling of 2-Aminobenzoic Acid
This route avoids nitro-group manipulation but requires protection of the amine during activation.
Step 1: Protection of 2-Aminobenzoic Acid
The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in THF, yielding 2-(Boc-amino)benzoic acid (89–94% yield).
Step 2: Activation and Coupling
The protected acid is converted to a mixed carbonate using ethyl chloroformate, followed by reaction with 3,3,5-trimethylcyclohexylamine. Deprotection with trifluoroacetic acid (TFA) affords the target compound.
Challenges :
- Boc protection adds two steps, reducing overall efficiency (total yield: 62–67%).
- Side reactions during activation may occur due to steric bulk.
Solid-Phase Synthesis for High-Throughput Applications
Adapting methodologies from combinatorial libraries, Wang resin-bound 2-nitrobenzoic acid is coupled with 3,3,5-trimethylcyclohexylamine using HOBt/DIC. After nitro reduction with SnCl₂, cleavage from the resin yields the product.
Advantages :
- Amenable to parallel synthesis (yield: 70–75%).
- Reduces purification steps.
Optimization and Yield Analysis
Solvent and Temperature Effects on Amide Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 18 | 78 |
| THF | 40 | 12 | 82 |
| DMF | 25 | 24 | 68 |
Polar aprotic solvents like THF enhance nucleophilicity of the sterically hindered amine, improving yields.
Nitro-Reduction Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C Hydrogenation | H₂ (3 atm), EtOH, 50°C, 6 h | 88 | 99 |
| Fe/HCl | 70°C, 4 h | 93 | 97 |
| SnCl₂/HCl | 0°C to rt, 2 h | 81 | 95 |
Iron-mediated reduction offers superior yield and operational simplicity, though residual iron may complicate purification.
Spectroscopic Characterization
- ¹H-NMR (500 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 6.21 (s, 2H, NH₂), 3.85 (m, 1H, cyclohexyl-H), 1.45–1.20 (m, 12H, cyclohexyl-CH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide).
Industrial-Scale Considerations
The iron-acid reduction pathway is economically favorable for large-scale production:
- Cost Analysis : Iron powder ($0.5/kg) vs. Pd/C ($3,000/kg).
- Safety : Exothermic Fe/HCl reactions require controlled heating to prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(3,3,5-trimethylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-nitro-N-(3,3,5-trimethylcyclohexyl)benzamide.
Reduction: The nitro group, if present, can be reduced to an amino group, reverting it to the original compound.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl₂).
Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: 2-nitro-N-(3,3,5-trimethylcyclohexyl)benzamide
Reduction: this compound (reverted)
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemical Manufacturing Applications
2.1 Intermediate for Synthesis
2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide serves as an important intermediate in the synthesis of various chemical compounds. Its unique structure allows it to be used in the production of specialty chemicals and polymer additives. For instance, it can be utilized in the formulation of epoxy resins and hardeners due to its amine functionality .
2.2 Use in Coatings and Adhesives
The compound is also significant in the coatings industry. It can be incorporated into formulations for protective coatings and adhesives, enhancing their performance characteristics such as adhesion strength and durability. This application is particularly relevant in construction and automotive industries where robust materials are required .
Material Science Applications
3.1 Polymer Chemistry
In polymer chemistry, this compound can act as a chain extender or crosslinker in polyurethane production. This enhances the mechanical properties of the resulting polymers, making them suitable for various applications including foams and elastomers .
3.2 Development of Specialty Polyamides
The compound is also involved in producing non-crystalline specialty polyamides which are used in high-performance applications such as fibers for textiles and engineering plastics . These materials are known for their thermal stability and chemical resistance.
Environmental Considerations
While exploring the applications of this compound, it is important to consider its environmental impact. The production and use of this compound may lead to releases into the environment; however, current assessments indicate that these levels are generally low and manageable within regulatory frameworks .
Mechanism of Action
The mechanism by which 2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzamides and cyclohexyl-containing derivatives, emphasizing substituent effects, synthesis, and applications.
Substituent Effects and Reactivity
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): This compound features a 3-methylbenzamide core with an N,O-bidentate directing group. Unlike the target compound’s TMCH group, its 2-hydroxy-1,1-dimethylethyl substituent enables coordination to metals, facilitating C–H bond functionalization reactions. The amino group in the target compound may similarly act as a directing group but with altered steric and electronic profiles due to the TMCH substituent .
- 3,4,5-Trimethoxy-N-(2-Methoxyphenyl)-Benzamide (): Electron-rich substituents (trimethoxy and methoxyphenyl) enhance solubility in polar solvents and may promote π-π stacking.
- The TMCH moiety enhances photostability, a critical feature in UV absorbers. The target compound’s amide bond and amino group could offer thermal stability and hydrogen-bonding capacity, distinguishing it from ester-based analogs .
Physical and Chemical Properties
| Property | 2-Amino-N-(3,3,5-TMCH)Benzamide | Homosalate | N-(2-Hydroxy-1,1-DME)-3-Methylbenzamide |
|---|---|---|---|
| Molecular Weight | ~290 (calculated) | 262.34 | ~223 (estimated) |
| Key Substituents | 2-amino, TMCH | TMCH, salicylate ester | 3-methyl, N,O-bidentate |
| Solubility | Low (hydrophobic TMCH) | Moderate (ester group) | High (polar directing group) |
| Applications | Catalysis, drug candidates | UV absorber | Metal-catalyzed reactions |
Biological Activity
2-Amino-N-(3,3,5-trimethylcyclohexyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of 3,3,5-trimethylcyclohexylamine with appropriate benzoyl chlorides or anhydrides. This method has been adapted from established protocols for synthesizing related benzamide derivatives which have shown various biological properties .
Antimicrobial Properties
Research indicates that derivatives of benzamide exhibit significant antimicrobial activity. The structure of this compound suggests potential efficacy against bacteria and fungi due to the presence of the amino group and the bulky cyclohexyl moiety. A study on related compounds demonstrated that modifications in the benzamide structure could enhance antibacterial properties through specific pharmacophoric interactions .
Table 1: Summary of Antimicrobial Activity
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| 2-Aminobenzamide Derivative | Staphylococcus aureus | 18 | |
| 2-Aminobenzamide Derivative | Candida albicans | 12 |
Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, certain derivatives have shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells .
Case Study: In Vitro Anticancer Activity
A study evaluating various benzamide derivatives found that those with a bulky side chain similar to that in this compound exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 25 µM depending on the structural modifications made to the benzamide core .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is hypothesized based on its structural similarity to other known anti-inflammatory agents. In vitro studies suggest that benzamides can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
- Amino Group : Enhances solubility and potential interactions with biological targets.
- Cyclohexyl Moiety : Provides steric bulk that may influence binding affinity and selectivity towards targets.
- Benzene Ring : Acts as a scaffold for various substitutions which can modulate activity.
Figure 1: Proposed SAR for Benzamide Derivatives
SAR Diagram (Note: This is a placeholder for an actual diagram.)
Q & A
Q. What are the standard synthetic routes for 2-amino-N-(3,3,5-trimethylcyclohexyl)benzamide, and how can reaction conditions influence yield and purity?
Methodological Answer: A common approach involves coupling 2-aminobenzoic acid derivatives with 3,3,5-trimethylcyclohexylamine. For example, activated acylating agents like benzoyl chloride or mixed anhydrides can react with the cyclohexylamine under Schotten-Baumann conditions. Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol may be used for milder conditions .
- Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., triethylamine) catalysts optimize coupling efficiency .
- Temperature Control : Reflux (e.g., 80–100°C) ensures complete reaction but requires monitoring to avoid decomposition. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.3–8.1 ppm, cyclohexyl methyl groups at δ 0.8–1.5 ppm) and confirm amide bond formation (C=O resonance ~168–170 ppm) .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to verify structural integrity .
- X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks, and torsional angles in the solid state. For example, N-cyclohexylbenzamide analogs exhibit planar amide linkages and chair conformations in cyclohexyl groups .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity by modifying its substituents, and what statistical approaches validate structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the benzamide’s aromatic ring to modulate electronic effects. For example, 3,5-dichloro substitution enhances Trypanosoma brucei inhibition .
- SAR Validation :
- Multivariate Analysis : Use principal component analysis (PCA) or partial least squares (PLS) to correlate substituent properties (Hammett σ, logP) with activity.
- Dose-Response Assays : IC50 values from enzyme inhibition studies (e.g., fluorescence-based assays) quantify potency. Statistical tools like ANOVA identify significant differences between analogs .
Q. How do conflicting reports on the compound’s solubility and stability in biological assays arise, and how can these be resolved experimentally?
Methodological Answer:
- Contradiction Sources : Variability in solvent systems (e.g., DMSO vs. aqueous buffers) or pH (e.g., protonation of the amino group) alters solubility. Stability issues may arise from light exposure or hydrolytic cleavage of the amide bond.
- Resolution Strategies :
- Forced Degradation Studies : Expose the compound to heat, UV light, or acidic/alkaline conditions, then monitor degradation via HPLC.
- Dynamic Light Scattering (DLS) : Assess aggregation in biological media to distinguish true solubility from colloidal formation .
Q. What experimental designs are suitable for evaluating the compound’s application in polymer science, such as UV resistance or thermal stability?
Methodological Answer:
- Central Composite Design (CCD) : Vary monomer ratios (e.g., acrylate derivatives of 3,3,5-trimethylcyclohexyl groups) in polymer formulations to assess hardness, glass transition temperature (), and UV absorbance. For example, 3,3,5-trimethylcyclohexyl methacrylate (TMCMA) enhances thermal stability in automotive clearcoats .
- Accelerated Weathering Tests : Expose polymer films to UV-B radiation (e.g., QUV weatherometer) and measure yellowness index or carbonyl formation via FTIR to quantify UV resistance .
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding interactions during co-crystallization with biological targets?
Methodological Answer:
- Co-Crystallization Trials : Screen crystallization conditions (e.g., PEG-based precipitants, pH 4–7) with target proteins (e.g., enzymes or receptors).
- Synchrotron X-ray Diffraction : High-resolution (<2.0 Å) data reveal binding modes, such as hydrogen bonds between the amide carbonyl and active-site residues. Refinement software (e.g., PHENIX) models electron density for precise interaction mapping .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
